Methyl[3-(10H-phenothiazin-10-yl)propyl]amine is a chemical compound characterized by its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities, including antipsychotic, antibacterial, and anticancer effects. The compound features a methyl group attached to a propylamine chain, which is further linked to a phenothiazine moiety.
The compound can be synthesized through various chemical processes, primarily involving the alkylation of phenothiazine derivatives. It has been studied for its potential applications in pharmacology and medicinal chemistry.
Methyl[3-(10H-phenothiazin-10-yl)propyl]amine falls under the category of N-alkylphenothiazines, which are recognized for their therapeutic properties. This class includes numerous compounds that exhibit significant interactions with biological systems.
The synthesis of Methyl[3-(10H-phenothiazin-10-yl)propyl]amine typically involves the following methods:
The reaction conditions often include:
Methyl[3-(10H-phenothiazin-10-yl)propyl]amine has a complex molecular structure characterized by:
The molecular formula for Methyl[3-(10H-phenothiazin-10-yl)propyl]amine is , with a molecular weight of approximately 270.39 g/mol. The compound's structural representation includes both aromatic and aliphatic components, contributing to its chemical reactivity and biological activity .
Methyl[3-(10H-phenothiazin-10-yl)propyl]amine can undergo several chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for Methyl[3-(10H-phenothiazin-10-yl)propyl]amine is primarily associated with its interaction with neurotransmitter systems in the brain. It is believed to modulate dopaminergic and serotonergic pathways, which are crucial for its antipsychotic effects.
Studies indicate that compounds within this class can inhibit dopamine receptors and influence serotonin receptor activity, leading to alterations in mood and behavior .
Methyl[3-(10H-phenothiazin-10-yl)propyl]amine is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data includes:
Methyl[3-(10H-phenothiazin-10-yl)propyl]amine has several scientific uses:
Methyl[3-(10H-phenothiazin-10-yl)propyl]amine belongs to the 10H-phenothiazine class, characterized by a sulfur and nitrogen-containing tricyclic scaffold. The compound’s systematic name reflects its three key components:
Synonyms and Identifiers:Table 1: Nomenclature and Identifiers of Methyl[3-(10H-phenothiazin-10-yl)propyl]amine
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry No. | 2095-20-7 | [4] [8] |
| Molecular Formula | C₁₆H₁₈N₂S | [4] [8] |
| Molecular Weight | 270.39 g/mol | [4] |
| SMILES | CNCCCN1c2ccccc2Sc2c1cccc2 | [8] |
| Alternative SMILES | CNCCCN1C2=C(C=CC=C2)SC3=CC=CC=C13 | [4] |
| IUPAC Name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine | [7] [9] |
The compound is closely related to:
Phenothiazines have evolved from early dye applications to therapeutic agents:
Table 2: Evolution of Key Phenothiazine Derivatives
| Compound | Side Chain Structure | Primary Application | Reference |
|---|---|---|---|
| Chlorpromazine | -CH₂CH₂CH₂N(CH₃)₂ | First-generation antipsychotic | [1] |
| Methyl[3-(10H-phenothiazin-10-yl)propyl]amine | -CH₂CH₂CH₂NHCH₃ | Synthetic intermediate | [4] [8] |
| Periciazine | -CH₂CH₂CN (with piperidine) | Neuroleptic agent | [1] |
The compound’s functionality arises from its inherent physicochemical profile:
Experimental Properties:
Calculated Molecular Descriptors:
Table 3: Computed Physicochemical Descriptors
| Descriptor | Value | Significance | Source |
|---|---|---|---|
| LogP | 3.90 | High lipophilicity; favors CNS uptake | [9] |
| TPSA | 15.27 Ų | Facilitates cellular permeability | [9] |
| H-Bond Donors | 1 | Impacts solubility & protein binding | [9] |
| H-Bond Acceptors | 3 | Influences dissolution & metabolism | [9] |
| Rotatable Bonds | 3 | Affects conformational flexibility | [9] |
Electronic and Steric Features:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5